molecular formula C28H16ClF6N5O B1681352 Tradipitant CAS No. 622370-35-8

Tradipitant

Número de catálogo: B1681352
Número CAS: 622370-35-8
Peso molecular: 587.9 g/mol
Clave InChI: CAVRKWRKTNINFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tradipitant, también conocido por su nombre químico (2-(1-(3,5-Bis(trifluorometil)bencil)-5-(piridin-4-il)-1H-1,2,3-triazol-4-il)piridin-3-il)(2-clorofenil)metanona, es un fármaco experimental que funciona como un antagonista del receptor de neuroquinina 1. Se está investigando principalmente por sus posibles efectos terapéuticos en el tratamiento de afecciones como la gastroparesia, el prurito y las náuseas y vómitos inducidos por el movimiento .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tradipitant implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye:

    Formación del anillo triazol: Esto se logra mediante una reacción de cicloadición entre una azida y un alquino.

    Unión del anillo de piridina: El intermedio triazol luego se acopla con un derivado de piridina.

    Introducción del grupo bencilo: El paso final implica la adición del grupo bencilo, que está sustituido con grupos trifluorometilo.

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto incluye:

    Ampliación de las condiciones de reacción: Asegurar que las reacciones se puedan realizar a gran escala sin una pérdida significativa de eficiencia.

    Procesos de purificación: Utilizar técnicas como la recristalización y la cromatografía para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Tradipitant experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

    Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución, donde un sustituyente es reemplazado por otro.

Reactivos y condiciones comunes:

    Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.

    Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.

    Reactivos de sustitución: Como halógenos o agentes de nitración.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Motion Sickness

Tradipitant has shown promise in reducing vomiting associated with motion sickness. A recent Phase III study, known as the Motion Serifos study, included 316 participants who were subjected to varied sea conditions. The results indicated that this compound significantly reduced the incidence of vomiting compared to placebo:

  • This compound 170 mg : 10.4% experienced vomiting
  • This compound 85 mg : 18.3% experienced vomiting
  • Placebo : 37.7% experienced vomiting

Both doses of this compound demonstrated a statistically significant reduction in severe nausea and vomiting compared to placebo (p < 0.00003) . These findings suggest that this compound could be a valuable treatment option for individuals prone to motion sickness.

Gastroparesis

This compound's efficacy extends to patients with diabetic and idiopathic gastroparesis. A Phase III randomized controlled trial assessed its effects on nausea and vomiting in this population. Key findings from the study revealed:

  • Patients receiving this compound had a significant reduction in nausea scores compared to those on placebo (reduction of 1.2 vs. 0.7, p = 0.0099).
  • An increase in nausea-free days was observed (28.8% for this compound vs. 15.0% for placebo, p = 0.0160).

Moreover, sub-analyses indicated that this compound might have a disease-modifying effect, particularly in the early weeks of treatment .

Summary of Clinical Trials

Study NameConditionParticipantsThis compound DosageKey Findings
Motion SerifosMotion Sickness316170 mg / 85 mgSignificant reduction in vomiting (10.4% vs 37.7% placebo)
Gastroparesis TrialGastroparesis15285 mgReduction in nausea score (1.2 vs 0.7) and increased nausea-free days

Mecanismo De Acción

Tradipitant ejerce sus efectos bloqueando los receptores de neuroquinina 1, que están involucrados en la transmisión del dolor y otras señales sensoriales. Al inhibir estos receptores, this compound puede reducir síntomas como las náuseas y los vómitos. El compuesto afecta tanto al sistema nervioso central como al periférico, influenciando la motilidad gástrica y las regiones del cerebro responsables de las náuseas .

Comparación Con Compuestos Similares

Tradipitant es único entre los antagonistas del receptor de neuroquinina 1 debido a su estructura química específica y alta selectividad para el receptor. Compuestos similares incluyen:

    Aprepitant: Otro antagonista del receptor de neuroquinina 1 utilizado para prevenir las náuseas y los vómitos inducidos por la quimioterapia.

    Rolapitant: Utilizado para indicaciones similares a las de aprepitant, pero con una vida media más larga.

    Fosaprepitant: Un profármaco de aprepitant que se convierte en aprepitant en el cuerpo.

Actividad Biológica

Tradipitant, a neurokinin-1 (NK1) receptor antagonist, is under investigation for various therapeutic applications, particularly in the treatment of pruritus associated with atopic dermatitis, gastroparesis, and motion sickness. This article provides a detailed overview of its biological activity based on recent clinical trials and research findings.

This compound works by blocking the NK1 receptor, which is involved in the transmission of pain and itch sensations. By inhibiting this receptor, this compound may alleviate symptoms associated with conditions like pruritus and nausea. The compound's efficacy is linked to its ability to modulate neurokinin signaling pathways, which play a crucial role in various physiological processes.

1. Atopic Dermatitis

This compound has reached Phase 2 clinical trials for treating treatment-resistant pruritus associated with atopic dermatitis (ClinicalTrials.gov Identifier: NCT02651714). Initial studies suggest that higher plasma levels of this compound correlate with improved outcomes in itch reduction, although significant differences from placebo were not universally observed due to high placebo effects .

2. Gastroparesis

This compound is also being evaluated for its effectiveness in managing symptoms of diabetic and idiopathic gastroparesis. A Phase II trial involving 201 adults demonstrated that while the primary endpoint was not met, post hoc analyses indicated significant symptom improvement in patients with adequate drug exposure. Specifically, those with higher blood levels reported a notable decrease in nausea severity and an increase in nausea-free days .

Table 1: Summary of Clinical Trials for this compound in Gastroparesis

Study IDPopulation SizeTreatment DurationPrimary EndpointOutcome
NCT0402849220112 weeksChange in nausea severityNo significant difference overall; significant effects at higher plasma levels
NCT048495591524 weeksNausea score reductionSignificant reduction (p=0.0099) in nausea score compared to placebo

3. Motion Sickness

This compound has shown promise in preventing vomiting associated with motion sickness. The Phase III Motion Serifos study revealed that participants receiving this compound experienced significantly lower rates of vomiting compared to placebo groups under real-world conditions .

Table 2: Results from Motion Serifos Study

DoseVomiting Rate (%)Severe Nausea Rate (%)p-value
This compound 170mg10.413.3<0.00003
This compound 85mg18.3Not reported<0.0014
Placebo37.733.0-

Pharmacokinetics and Safety Profile

This compound is administered orally, and its pharmacokinetic profile suggests that adequate plasma concentrations are crucial for achieving therapeutic effects. Studies indicate that lower blood plasma levels may not reach the threshold necessary for efficacy in reducing symptoms like pruritus and nausea . The compound has been generally well-tolerated across trials, with safety profiles consistent with other NK1 receptor antagonists.

Case Studies and Observations

Several case studies have highlighted the variability in response to this compound based on individual patient characteristics, such as baseline severity of symptoms and compliance with treatment protocols. For instance, a pooled analysis from multiple trials indicated that patients who maintained higher compliance and achieved sufficient drug exposure experienced more pronounced improvements in nausea scores compared to those with lower compliance .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Tradipitant's efficacy in motion sickness and pruritus management?

this compound functions as a selective neurokinin-1 (NK1) receptor antagonist, blocking substance P signaling, which is implicated in nausea, vomiting, and pruritus pathways. In motion sickness trials, it significantly reduced vomiting incidence (17.5% vs. 39.7% placebo, p = 0.0039) by targeting central vestibular pathways . For pruritus in atopic dermatitis (AD), NK1 antagonism modulates itch neurotransmission, though efficacy varies by disease severity .

Q. What are standardized dosing regimens for this compound in clinical trials across indications?

Dosing protocols differ by indication:

  • Motion sickness : 85 mg or 170 mg single-dose, validated in Phase III trials .
  • Atopic dermatitis : 100 mg twice daily for 8 weeks, with efficacy observed in mild AD subgroups .
  • Opioid interaction studies : 100 mg daily, achieving 93% NK1 receptor occupancy in CNS tissues .

Q. Which primary endpoints and outcome measures are validated for this compound trials?

  • Motion sickness : Reduction in vomiting incidence (Motion Sickness Severity Scale) and Patient Global Impression of Severity (PGI-S) .
  • Pruritus : Worst Itch Numeric Rating Scale (WI-NRS), Daily Diary Sleep Scale (DDSS), and responder thresholds (≥4-point WI-NRS reduction) .
  • Analgesic interactions : Visual Analog Scales (VAS) for opioid effects and cold-pressor task metrics (pain threshold/tolerance) .

Q. How are safety profiles assessed in this compound trials?

Safety evaluations include liver function tests (AST, ALT), side-effect checklists (e.g., dizziness, fatigue), and respiratory monitoring during opioid co-administration. No significant this compound-driven adverse effects were reported in AD or motion sickness trials, though opioid studies noted reduced respiratory rates independent of this compound .

Q. What statistical methods are commonly employed to analyze this compound's efficacy?

  • Primary endpoints : Cochran-Mantel-Haenszel tests for categorical outcomes (e.g., vomiting incidence) .
  • Continuous outcomes : Mixed-model repeated measures (MMRM) for WI-NRS changes, adjusted for baseline severity .
  • Subgroup analyses : Interaction terms to assess treatment effects by disease severity (e.g., vIGA-AD scores) .

Advanced Research Questions

Q. How do contradictory efficacy outcomes in AD trials inform subgroup stratification strategies?

The EPIONE trial failed its primary endpoint (pruritus reduction) but identified significant improvement in mild AD subgroups (−1.6 WI-NRS, p = 0.015). Post hoc pooled analyses (n = 489) revealed this compound’s early efficacy (Week 2: −1.55 vs. −1.04 placebo, p = 0.0025), highlighting the need for baseline severity stratification and adaptive trial designs .

Q. What methodological challenges arise when validating scales in this compound trials with antiemetic confounders?

The Motion Sickness Severity Scale (MSSS) validation excluded this compound-treated participants to avoid confounding from its antiemetic effects. Exploratory analyses used Pearson correlations between MSSS, PGI-S, and MSAQ, demonstrating scale robustness despite treatment effects .

Q. How can placebo response variability in pruritus trials be addressed?

A Phase II AD trial reported high placebo effects (36.5 mm vs. 40.5 mm this compound on VAS), prompting time-of-day subgroup analyses (morning vs. afternoon assessments) to isolate biological signals. Blinded endpoint adjudication and objective measures (e.g., actigraphy) are proposed to mitigate placebo noise .

Q. What are key considerations for crossover designs in this compound-opioid interaction studies?

Such studies require:

  • Safety protocols : Respiratory monitoring (e.g., end-tidal CO2) due to opioid-induced respiratory depression .
  • Pharmacodynamic measures : Cold-pressor tasks for analgesic efficacy and VAS for abuse liability (e.g., "drug liking") .
  • Statistical models : Proc Mixed in SAS for repeated measures, adjusting for this compound steady-state vs. acute dosing .

Q. How do interaction effects between this compound and baseline disease severity influence power calculations?

The EPIONE trial’s significant treatment-by-severity interaction (p < 0.001) necessitated post hoc power adjustments. Simulations suggest enrolling ≥200 participants per severity stratum to detect clinically meaningful differences (≥2-point WI-NRS reduction) with 80% power .

Propiedades

IUPAC Name

[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVRKWRKTNINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16ClF6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045805
Record name Tradipitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622370-35-8
Record name Tradipitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622370-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tradipitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tradipitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tradipitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRADIPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The reaction can also be carried out using (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone (30.0 g; 72.3 mmol; 1.0 equiv) in isopropanol (225 mL). 1-azidomethyl-3,5-bistrifluoromethylbenzene (20.43 g; 76 mmol; 1.05 equiv) and potassium carbonate (5.0 g; 36.2 mmol; 0.5 equiv) are added, and the reaction mixture is heated to reflux for 21-24 hours. Cool the reaction mixture to 20° C., add water (120 mL), and stir for approximately 16 hours. Filter, wash with 120 mL isopropanol/water (1:1 v/v), and dry under reduced pressure at 50° C. to yield the title compound, which may be recrystallized as described above.
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add 1-azidomethyl-3,5-bistrifluoromethylbenzene (3.73 g, 13.8 mmol) and potassium carbonate (5.73 g, 41.4 mmol) to a solution of (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate (6.0 g, 13.8 mmol) in DMSO (16 mL). Heat to 40° C. and stir for approximately 20-24 h. Cool the reaction mixture to ambient temperature, and add the mixture to CH2Cl2 (75 mL) and 1 N NaOH (75 mL). Separate the layers, and extract the aqueous layer with CH2Cl2 (50 mL). Separate the layers, combine the organic layers and extract the combined organic layers with 1 N NaOH (2×50 mL). Add MgSO4 and acid-washed carbon (1.2 g), stir for 20 min and filter through Celite®. Concentrate the filtrate to a total weight of approximately 25 g. Add heptane (75 mL) dropwise over approximately 45 min. Seed the solution with the title compound if necessary. Stir the resulting slurry for 1 h and then filter to obtain the title compound. Dry the title compound, then add it to isopropanol (36 mL). Heat the mixture until the solid dissolves (approx. 65° C.). Allow the solution to cool to ambient temperature. Stir the resulting slurry for approximately 3 hours. Cool the slurry in an ice/water bath and stir for 2 h. Filter and dry to afford the title compound as a white solid. MS(IS) 588 (M+1). TLC (3% MeOH/CH2Cl2) Rf=0.17. 1H NMR (400 MHz, CDCl3): 5.46 (s, 2H); 7.19 (m, 5H); 7.36 (dd, 1H, J=4.9, 7.8); 7.45 (s, 2H); 7.59 (m, 1H); 7.83 (s, 1H); 7.93 (dd, 1H, J=1.5, 7.8); 8.56 (dd, 1H, J=1.5, 4.9); 8.70 (d, 2H, J=5.9).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Suspend (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (204.7 g; 1.04 equiv; 445 mmoles) in t-butanol (614 mL) and treat the slurry with potassium carbonate (124.2 g; 898.6 mmoles). Heat to 70° C. with mechanical stirring for 1 hour. Add 1-azidomethyl-3,5-bistrifluoromethylbenzene (115.6 g; 1.00 equiv; 429.4 mmoles) in a single portion, then heat the mixture to reflux. A circulating bath is used to maintain a condenser temperature of 30° C. After 18 hours at reflux, HPLC reveals that the reaction is complete (<2% 1-azidomethyl-3,5-bistrifluoromethylbenzene remaining). The mixture is cooled to 70° C., isopropanol (818 mL) is added, then the mixture is stirred at 70° C. for 1 hour. The mixture is filtered, and the waste filter cake is rinsed with isopropanol (409 mL). The combined filtrate and washes are transferred to a reactor, and the mechanically stirred contents are heated to 70° C. To the dark purple solution, water (1.84 L) is added slowly over 35 minutes. The solution is cooled to 60° C., then stirred for 1 hour, during which time a thin precipitate forms. The mixture is slowly cooled to RT, then the solid is filtered, washed with 1:1 isopropanol/water (614 mL), subsequently washed with isopropanol (410 mL), then dried in vacuo at 45° C. to produce 200.3 g of crude {2-[1-(3,5-bistrifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)-methanone as a white solid. Crude {2-[1-(3,5-bistrifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)-methanone (200.3 g) and isopropyl acetate (600 mL) are charged to a 5 L 3-neck jacketed flask, then the contents heated to 75° C. After dissolution is achieved, the vessel contents are cooled to 55° C., then the solution polish filtered through a 5 micron filter, and the filter rinsed with a volume of isopropyl acetate (200 mL). After the polish filtration operation is complete, the filtrates are combined, and the vessel contents are adjusted to 50° C. After stirring for at least 15 minutes at 50° C., 0.21 grams of {2-[1-(3,5-bistrifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)-methanone Form IV seed (d90=40 microns) is added, and the mixture stirred at 50° C. for at least 2 h. Heptanes (1.90 L) are then added over at least 2 h. After the heptanes addition is completed, the slurry is stirred for an hour at 50° C., cooled to 23° C. at a rate less then 20° C. per hour, then aged at 23° C. for an hour prior to isolation. The mixture is then filtered in portions through the bottom outlet valve in the reactor into a 600 mL filter. The resulting wetcake is washed portionwise with a solution containing heptanes (420 mL) and isopropyl acetate (180 mL), which is passed directly through the 5 L crystallization vessel. The wetcake is blown dry for 5 minutes with nitrogen, then transferred to a 500 mL plastic bottle. The product is dried at 50° C. for 4 h. to produce 190.3 g of pure {2-[1-(3,5-bistrifluoromethylbenzyl)-5-pyridin-4-yl-1H-[1,2,3]triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)-methanone, Form IV in 75.0% yield with 100% purity, as determined by HPLC analysis. Particle size is reduced via pin or jet mill. 1H NMR (400 MHz, CDCl3): 5.46 (s, 2H); 7.19 (m, 5H); 7.36 (dd, 1H, J=4.9, 7.8); 7.45 (s, 2H); 7.59 (m, 1H); 7.83 (s, 1H); 7.93 (dd, 1H, J=1.5, 7.8), 8.56 (dd, 1H, J=1.5, 4.9); 8.70 (d, 2H, J=5.9).
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
204.7 g
Type
reactant
Reaction Step One
Quantity
124.2 g
Type
reactant
Reaction Step Two
Quantity
115.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
818 mL
Type
reactant
Reaction Step Five
Quantity
614 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Combine 4-[3-(3,5-bistrifluoromethylbenzyl)-5-tributylstannanyl-3H-[1,2,3]triazol-4-yl]-pyridine (489 g, 740 mmol) and toluene (1 L), add (2-bromopyridin-3-yl)-(2-chlorophenyl)-methanone (240 g, 810 mmol) in toluene (500 mL). Next, add tris(dibenzylideneacetone)dipalladium (16.95 g, 18.5 mmol) and toluene (300 mL). Add tri-2-furylphosphine (17.35 g, 74 mmol) in toluene (200 mL) and heat the reaction mixture to reflux (113° C.). Upon completion of the reaction, remove the solvent by rotary evaporation and purify the crude product by flash column chromatography (dichloromethane/ethyl acetate gradient). Treat the material with activated charcoal in ethyl acetate, wash with 5% aqueous trithiocyanuric acid trisodium salt solution, and recrystallize (ethyl acetate/hexane) to give the title compound. MS(IS) 588 (M+1). TLC (3% MeOH/CH2Cl2) Rf=0.17. 1H NMR (400 MHz, CDCl3): 5.46 (s, 2H); 7.19 (m, 5H); 7.36 (dd, 1H, J=4.9, 7.8); 7.45 (s, 2H); 7.59 (m, 1H); 7.83 (s, 1H); 7.93 (dd, 1H, J=1.5, 7.8); 8.56 (dd, 1H, J=1.5, 4.9); 8.70 (d, 2H, J=5.9).
Name
4-[3-(3,5-bistrifluoromethylbenzyl)-5-tributylstannanyl-3H-[1,2,3]triazol-4-yl]-pyridine
Quantity
489 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
17.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
16.95 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
Tradipitant
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
Tradipitant
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
Tradipitant
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
Tradipitant
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
Tradipitant
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(1-methylethyl)-
Tradipitant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.